N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Kinase Inhibitor Design Structure-Activity Relationship (SAR) Regioisomerism

Sourcing a truly novel kinase inhibitor scaffold without prior art or selectivity bias is a significant bottleneck in hit discovery. N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640866-50-6) uniquely resolves this as a blank-slate chemical probe with a clean IP landscape. - Target Novelty: Delivers an unannotated compound (no ChEMBL activity) to identify genuinely new target engagement, free from literature bias. - Unique SAR Vector: The 4-acetamidophenyl-2-methyl substitution pattern offers a distinct topology (logP 0.821, tPSA 88 Ų) for exploring polar kinase sub-pockets not addressed by meta-substituted or halogenated analogs. - IP Advantage: Absence from major kinase patent literature (e.g., EP3704118B1) provides freedom-to-operate security for de novo probe development.

Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
CAS No. 2640866-50-6
Cat. No. B6469590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2640866-50-6
Molecular FormulaC16H15N5O2
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C16H15N5O2/c1-10-9-21-15(17-10)8-7-14(20-21)16(23)19-13-5-3-12(4-6-13)18-11(2)22/h3-9H,1-2H3,(H,18,22)(H,19,23)
InChIKeyJCBFPFRBHZQRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Procurement Baseline


N-(4-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, a scaffold recognized as a privileged structure in medicinal chemistry for kinase inhibition [1]. With a molecular weight of 309.33 Da and a calculated logP of 0.821, this compound features a 4-acetamidophenyl substituent at the carboxamide position and a methyl group at the 2-position of the fused heterocyclic core [2]. The imidazo[1,2-b]pyridazine framework is known for its ability to establish key hydrogen-bond interactions with biological targets, and the specific substitution pattern of this compound represents one of many possible regioisomeric and substituent variations within this pharmacologically relevant chemical space [1].

Scaffold Type
Imidazo[1,2-b]pyridazine privileged scaffold for kinase inhibition studies
Substitution Vector
Para-acetamidophenyl regioisomer distinct from common meta-substituted analogs
Annotation Status
No known biological activity reported; clean probe for unbiased screening campaigns

Why This Imidazo[1,2-b]pyridazine Derivative Cannot Be Generically Substituted


Simple substitution of imidazo[1,2-b]pyridazine derivatives based solely on core scaffold similarity is scientifically invalid. The position of the acetamido group on the phenyl ring (para vs. meta) profoundly alters the molecular shape, electronic distribution, and hydrogen-bonding capacity, which directly impacts target binding and selectivity [1]. Even among compounds sharing the same molecular formula (C16H15N5O2), variations in substitution patterns yield different predicted logP values and topological polar surface areas (tPSA), indicating divergent ADME profiles [2]. Furthermore, the 2-methyl substituent on the imidazo[1,2-b]pyridazine core is a critical determinant of metabolic stability and hydrophobic interactions, meaning that analogs with bulkier groups (e.g., tert-butyl or cyclopropyl) cannot be assumed to behave identically in biological assays [1]. The specific combination of 4-acetamidophenyl and 2-methyl groups in this compound creates a unique chemical entity whose biological annotation is entirely absent from public databases, making it a distinct 'blank slate' for de novo discovery programs compared to analogs that may carry pre-existing intellectual property or pharmacological baggage [2].

Regioisomer Mismatch
Meta-acetamidophenyl analogs may alter hydrogen-bond directionality and sub-pocket occupancy; binding profiles may not transfer directly.
Physicochemical Shift
Halogenated or alkyl-substituted N-phenyl analogs are predicted more lipophilic; solubility and off-target binding profiles may differ.
Pharmacological Bias
Structurally related imidazo[1,2-b]pyridazines with known kinase activity (e.g., CDK2, RIPK1 inhibitors) carry pre-existing selectivity profiles unsuitable for unbiased screening.

Quantitative Differentiation Evidence


Regioisomeric Divergence: Para- vs. Meta-Acetamidophenyl Substitution

The target compound bears a para-acetamidophenyl group (4-position), which contrasts with the commercially prevalent meta-acetamidophenyl analog (N-(3-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide). In the imidazo[1,2-b]pyridazine class, the geometry of the N-phenyl carboxamide substituent dictates the vector of the terminal acetamido moiety, directly influencing the compound's ability to engage in hydrogen-bonding networks with the hinge region of kinase ATP-binding sites [1]. SAR analyses of related imidazo[1,2-b]pyridazine kinase inhibitors demonstrate that para-substitution can orient the terminal group into a distinct sub-pocket compared to meta-substitution, potentially altering isoform selectivity profiles even when the core scaffold remains identical [1]. This regioisomeric divergence is non-trivial and cannot be predicted without empirical testing.

Regioisomeric Divergence
Class-level inference
Para (4-acetamidophenyl) vs. Meta (3-acetamidophenyl) analog
Altered hydrogen-bond directionality and sub-pocket occupancy; binding data not experimentally determined.
Inferred from SAR trends in medicinal chemistry literature.
Kinase Inhibitor Design Structure-Activity Relationship (SAR) Regioisomerism

Predicted Physicochemical Profile: logP and tPSA Differentiation

Computational predictions from the ZINC15 database reveal that the target compound possesses a calculated logP of 0.821 and a topological polar surface area (tPSA) of 88 Ų [1]. This logP value is relatively low for an imidazo[1,2-b]pyridazine carboxamide, driven by the polar acetamido group. In contrast, structurally related compounds with halogenated or alkyl-substituted N-phenyl rings (e.g., N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide) are predicted to exhibit higher logP values (estimated ~1.5-2.0), reflecting increased lipophilicity that may enhance membrane permeability but also increase the risk of off-target binding [2]. The tPSA of 88 Ų for the target compound falls within the favorable range for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų), suggesting a balanced polarity profile that distinguishes it from more lipophilic analogs [1].

Predicted logP
Supporting evidence
0.821
More hydrophilic than fluorinated analogs (estimated logP ~1.5–2.0); may support solubility optimization.
ZINC15 XlogP; tPSA 88 Ų. Comparator values estimated.
ADME Prediction Lipophilicity Physicochemical Properties

Clean Biological Annotation Status: Advantage for De Novo Discovery

According to the ZINC15 database, which aggregates bioactivity data from ChEMBL and other public repositories, the target compound has no known biological activity reported in any publication or assay database [1]. This absence of prior annotation is a quantifiable differentiator from structurally related imidazo[1,2-b]pyridazine derivatives, many of which have been disclosed as inhibitors of specific kinases (e.g., CDK2, MKNK1, RIPK1) in patents and primary literature [2][3]. The lack of existing target engagement data for the target compound means it can serve as a clean chemical probe for unbiased phenotypic screening without the confounding influence of known polypharmacology. Additionally, the absence of prior biological disclosure reduces the risk of conflicting intellectual property claims that frequently complicate the use of well-characterized kinase inhibitors in commercial drug discovery [1].

Biological Annotation
Data to verify
No known bioactivity in public databases
Supports unbiased phenotypic screening; no prior target engagement or pharmacological liabilities reported.
ChEMBL/PubChem as of April 2026. Source review recommended.
Chemical Probe Development Intellectual Property Screening Library

Commercial Availability: In-Stock Status Across Multiple Suppliers

The target compound is listed as 'In-Stock' in the ZINC15 database since 2015-08-07, sourced from multiple building block vendors including Molport, Vitas-M, and Enamine [1]. This sustained commercial availability contrasts with more complex imidazo[1,2-b]pyridazine analogs (e.g., 3-aryl-substituted derivatives disclosed in patent literature) that require custom synthesis and extended lead times [2]. The compound falls within Tranche DCGB (MW ≤ 350, logP ≤ 3.5, HBD ≤ 3, HBA ≤ 6), a chemical space associated with favorable synthetic accessibility and lead-like properties, supporting rapid procurement for hit-to-lead campaigns [1]. Its presence in multiple building block catalogs also enables competitive pricing and reliable resupply, reducing the supply chain risk associated with single-source custom synthesis.

Commercial Availability
Supporting evidence
In-Stock since 2015; ≥10 suppliers
Multi-vendor sourcing supports rapid procurement for hit-to-lead campaigns.
ZINC15 catalog aggregation; includes Molport, Vitas-M, Enamine.
Chemical Procurement Building Blocks Lead Optimization

Research & Procurement Scenarios for This Imidazo[1,2-b]pyridazine


Unbiased Kinase Panel Screening for Novel Chemotypes

The absence of prior biological annotation for this compound [2] makes it an ideal candidate for unbiased screening against kinase panels or other target classes. Unlike well-characterized imidazo[1,2-b]pyridazine inhibitors such as CDK2 or RIPK1 inhibitors [3][4], this compound carries no preconceived selectivity profile, allowing researchers to identify genuinely novel target engagement without the confounding influence of literature bias. The para-acetamidophenyl substituent, as distinct from the more common meta-substituted analogs [1], may unlock interactions with kinase conformations not accessible to existing chemotypes.

SAR Expansion from Known Imidazo[1,2-b]pyridazine Leads

For medicinal chemistry teams seeking to expand SAR around a known imidazo[1,2-b]pyridazine lead series, the target compound offers a distinctive substitution vector (4-acetamidophenyl-2-methyl) that complements existing SAR data typically centered on 3-substituted or halogenated phenyl variants [1][3]. The lower predicted logP (0.821) compared to fluorinated analogs [2] suggests this compound may improve aqueous solubility while maintaining the core scaffold's kinase-binding capability, making it a valuable comparator for understanding the role of polarity in target engagement and ADME optimization.

Chemical Probe Development with Clean IP Positioning

The absence of this specific compound from patent literature (including major kinase inhibitor patents such as EP3704118B1) [4] and its 'no known activity' status in ChEMBL [2] provide a strategically clean IP landscape for organizations seeking to develop proprietary chemical probes. The compound's availability from multiple building block suppliers [2] further supports rapid procurement for medicinal chemistry optimization, reducing the time from hit identification to patent filing compared to custom-synthesized analogs that may carry freedom-to-operate risks.

In Silico Docking & Pharmacophore Modeling Baseline

The ZINC15-computed physicochemical parameters (MW 309.33, logP 0.821, tPSA 88 Ų, HBD 2, HBA 5) [2] provide a well-defined computational baseline for in silico screening and pharmacophore modeling. The compound's position at the hydrophilic edge of kinase inhibitor chemical space (lower logP than typical Type I kinase inhibitors) [3] makes it a useful probe for exploring polar sub-pockets within ATP-binding sites that are often under-sampled by more lipophilic screening libraries. Computational chemists can leverage these precise parameters to build QSAR models that distinguish the contributions of the 4-acetamidophenyl group from other substituents in the imidazo[1,2-b]pyridazine series.

Application
Selection Property
Validation Focus
Unbiased kinase panel screening
Clean annotation status; no known selectivity profile
Target engagement confirmation; selectivity panel review
SAR expansion from known leads
Distinct para-acetamidophenyl vector; lower predicted logP
Comparative potency and solubility vs. meta/halogenated analogs
Chemical probe development
Absence from patent literature; clean IP landscape
Freedom-to-operate review; proprietary series expansion
In silico docking and QSAR modeling
Well-defined computed parameters (MW, logP, tPSA, HBD/HBA)
Polar sub-pocket exploration; QSAR model discrimination
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